1-(2,5-Diethoxy-4-morpholin-4-ylphenyl)-3-naphthalen-1-ylurea
Overview
Description
1-(2,5-Diethoxy-4-morpholin-4-ylphenyl)-3-naphthalen-1-ylurea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine ring, naphthalene moiety, and urea linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Diethoxy-4-morpholin-4-ylphenyl)-3-naphthalen-1-ylurea typically involves multi-step organic reactions. One common method starts with the preparation of 2,5-diethoxy-4-morpholin-4-ylaniline, which is then reacted with naphthalen-1-yl isocyanate under controlled conditions to form the desired urea derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Diethoxy-4-morpholin-4-ylphenyl)-3-naphthalen-1-ylurea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring or naphthalene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(2,5-Diethoxy-4-morpholin-4-ylphenyl)-3-naphthalen-1-ylurea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2,5-Diethoxy-4-morpholin-4-ylphenyl)-3-naphthalen-1-ylurea involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes or receptors, modulating their activity. The naphthalene moiety may facilitate binding to hydrophobic pockets within proteins, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Diethoxy-4-morpholin-4-ylphenylurea
- N-(2-Chlorophenyl)-2-(2,5-diethoxy-4-morpholin-4-ylphenylazo)-3-oxobutyramide
Uniqueness
1-(2,5-Diethoxy-4-morpholin-4-ylphenyl)-3-naphthalen-1-ylurea stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. The presence of both the morpholine ring and naphthalene moiety allows for versatile interactions in various applications .
Properties
IUPAC Name |
1-(2,5-diethoxy-4-morpholin-4-ylphenyl)-3-naphthalen-1-ylurea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4/c1-3-31-23-17-22(28-12-14-30-15-13-28)24(32-4-2)16-21(23)27-25(29)26-20-11-7-9-18-8-5-6-10-19(18)20/h5-11,16-17H,3-4,12-15H2,1-2H3,(H2,26,27,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YECANEYBTSHONY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1NC(=O)NC2=CC=CC3=CC=CC=C32)OCC)N4CCOCC4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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